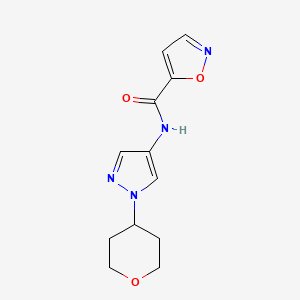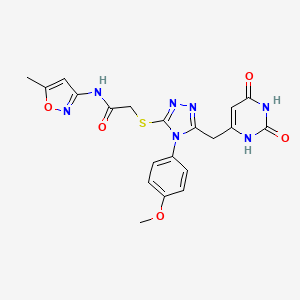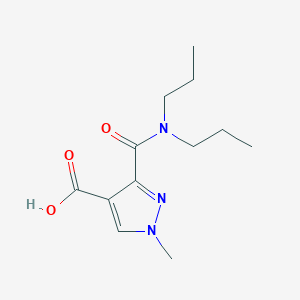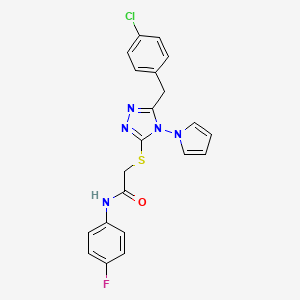![molecular formula C12H11NO4 B2491864 [5-(2-甲基-4-硝基苯基)-2-呋喃基]甲醇 CAS No. 332119-54-7](/img/structure/B2491864.png)
[5-(2-甲基-4-硝基苯基)-2-呋喃基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol represents a class of compounds that have garnered attention due to their intriguing chemical structure and potential applications in various fields. The interest in this compound stems from its unique molecular arrangement, incorporating a furyl group and a nitrophenyl group, which may confer distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol and related compounds typically involves reactions that introduce the furyl and nitrophenyl groups into the molecule. One approach described involves the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, leading to various substitution products, demonstrating the compound's versatility in synthetic chemistry (Hassaneen et al., 1991).
Molecular Structure Analysis
Studies on molecular structure, such as those involving the crystal structure of similar compounds, provide insights into the arrangement of atoms and the spatial geometry of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol. The molecular crystal structure analysis can reveal details about bond lengths, angles, and overall molecular conformation, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactions and properties of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol are influenced by its functional groups. Nitro-substituted phenolates, for example, exhibit solvatochromism, which could be indicative of the behavior of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol in various solvents (Nandi et al., 2012).
Physical Properties Analysis
The physical properties of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol, such as melting point, boiling point, solubility, and density, are essential for its handling and application in different contexts. While specific studies on [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol are not highlighted, related compounds have been studied for their thermodynamic properties, providing a basis for understanding its physical characteristics (Dibrivnyi et al., 2019).
科学研究应用
合成应用: 该化合物已被用于各种合成化学反应。例如,合成了相关化合物C-(2-呋喃基)-N-(4-硝基苯基)甲酰肼基溴化物,并与亲核试剂和活性甲基化合物反应,得到不同的取代产物,包括硒二唑和硫代二唑衍生物 (Hassaneen, Shawali, Elwan, & Ibrahim, 1991)。
药物化学: 这种化合物及其衍生物已被研究用于潜在的药用应用。例如,从胶乳植物根茎中分离出的2-呋喃(苯基)甲醇对利什曼原虫Leishmania donovani的幼虫体表现出显著的活性,这种原虫是致使黑热病的原虫 (Deiva et al., 2019)。
化学性质和反应研究: 该化合物一直是研究的焦点,旨在了解其化学性质和反应。例如,研究了3-(5-硝基-2-呋喃基)-2-(5-溴-2-呋喃基)丙烯酸的各种衍生物的合成和立体构型,以了解它们的化学行为 (Hirao, Kato, & Kozakura, 1973)。
反应机制的探索: 研究还深入探讨了涉及类似化合物的各种反应机制。例如,对2-(3-甲基噻吩基)醇的离子氢化(脱氧)和相关芳基和杂芳基二(1-金刚烷基)甲基体系的旋转障碍的研究,为了解这些化合物的反应动力学和稳定性提供了见解 (Lomas, Lacroix, & Vaissermann, 1999)。
化学诱变抑制: 一些研究探讨了某些化合物抑制化学诱变剂活性的能力。例如,肉桂酸衍生物对2-(2-呋喃基)-3-(5-硝基-2-呋喃基)丙烯酰胺等诱变剂的SOS诱导活性表现出抑制作用 (Miyazawa, Okuno, Nakamura, & Kameoka, 1998)。
抗疟疾性质的研究: N-(4-酰氨基-3-苯甲酰基苯基)-[5-(4-硝基苯基)-2-呋喃基]丙烯酸酰胺,一种结构相关的化合物,已被确定为抗疟疾药物的新领先化合物,展示了这类化合物在药用应用中的潜力 (Wiesner et al., 2003)。
安全和危害
未来方向
Furan-based compounds, including “[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol”, could potentially be explored further for their antimycobacterial properties . They represent a promising class of agents that can interfere with iron homeostasis, which is crucial for the survival and proliferation of M. tuberculosis .
属性
IUPAC Name |
[5-(2-methyl-4-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGGPABHVBOPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)


![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)



![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)